molecular formula C18H16N4O4S B11652078 2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Katalognummer: B11652078
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: OXZJZDWZEMQVRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide backbone substituted with a methoxy group and a pyrimidin-2-ylsulfamoyl group, making it a valuable molecule in medicinal chemistry and other fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-N-pyrimidin-2-yl-benzenesulfonamide and 2-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in a solvent such as dichloroethane, with triethylamine as a base.

    Procedure: The 4-amino-N-pyrimidin-2-yl-benzenesulfonamide is dissolved in dichloroethane and cooled to 0°C. 2-methoxybenzoyl chloride is added dropwise, followed by triethylamine. The mixture is stirred at 0°C for one hour and then allowed to reach room temperature.

    Purification: The reaction mixture is washed with hydrochloric acid and sodium bicarbonate solutions to remove impurities. The organic layer is dried with anhydrous sodium sulfate, and the solvent is evaporated.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-methoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Uniqueness

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and pyrimidin-2-ylsulfamoyl moiety contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C18H16N4O4S

Molekulargewicht

384.4 g/mol

IUPAC-Name

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C18H16N4O4S/c1-26-16-6-3-2-5-15(16)17(23)21-13-7-9-14(10-8-13)27(24,25)22-18-19-11-4-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22)

InChI-Schlüssel

OXZJZDWZEMQVRE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.